molecular formula C13H20N4O B2924434 2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2198221-75-7

2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2924434
CAS No.: 2198221-75-7
M. Wt: 248.33
InChI Key: OTKNGZBAVONHSB-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a chemical compound with the CAS Registry Number 2176124-73-3 . It has a molecular formula of C13H20N4O and a molecular weight of 248.32 g/mol . This compound is a synthetic derivative featuring a 1,2,3-triazole ring linked to an azetidine moiety, a structural pattern of significant interest in modern medicinal chemistry. The 1,2,3-triazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological properties and its role as a bioisostere for various functional groups . Compounds containing this core have been extensively investigated for a wide range of biological activities, including potential antimicrobial, antiparasitic, and antitumor effects . The integration of the azetidine ring further enhances the molecule's interest as a three-dimensional scaffold for constructing novel pharmacologically active agents. This product is intended for research and development purposes in laboratory settings. It is provided as a high-purity compound for use by qualified scientists in areas such as synthetic chemistry, hit-to-lead optimization, and the exploration of new biologically active molecules. This chemical is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(7-11-3-1-2-4-11)16-8-12(9-16)10-17-6-5-14-15-17/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNGZBAVONHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety is known for its ability to form hydrogen bonds and hydrophobic interactions, which can modulate enzyme activity and receptor binding affinity.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to various receptors, potentially affecting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Potential efficacy against bacterial strains.
  • Anticancer : Inhibition of tumor growth through kinase inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerReduced tumor cell proliferation
Enzyme InhibitionModulation of kinase activity

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of related triazole compounds against various bacterial strains. The results indicated that compounds structurally similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells by targeting specific kinases. The mechanism involves competitive inhibition at the ATP-binding site of kinases, leading to decreased phosphorylation of key proteins involved in cell cycle regulation.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and reduce production costs. Various synthetic routes have been explored, including multi-step reactions involving cycloaddition techniques for triazole formation.

Table 2: Synthetic Routes Overview

Synthesis MethodDescriptionYield (%)
CycloadditionFormation of triazole via azide and alkyne reaction75%
Coupling ReactionTriazole coupled with azetidine derivative80%

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